molecular formula C11H12BrN3O B1441283 N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide CAS No. 1246088-44-7

N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide

Cat. No.: B1441283
CAS No.: 1246088-44-7
M. Wt: 282.14 g/mol
InChI Key: BKMYOXVZGMRZGW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide typically involves the reaction of 5-bromo-2-cyanopyridine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the pivaloyl chloride . The reaction can be represented as follows:

5-Bromo-2-cyanopyridine+Pivaloyl chlorideBaseThis compound\text{5-Bromo-2-cyanopyridine} + \text{Pivaloyl chloride} \xrightarrow{\text{Base}} \text{this compound} 5-Bromo-2-cyanopyridine+Pivaloyl chlorideBase​this compound

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products with different substituents replacing the bromine atom.

    Reduction Reactions: Amines formed from the reduction of the cyano group.

    Oxidation Reactions: Oxidized derivatives of the original compound.

Scientific Research Applications

N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide is not well-documented. it is believed to interact with specific molecular targets and pathways, depending on its application. The presence of the bromine and cyano groups may influence its reactivity and interactions with other molecules .

Comparison with Similar Compounds

N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in the substituents attached to the pyridine ring, which can influence their chemical properties and applications.

Properties

IUPAC Name

N-(5-bromo-2-cyanopyridin-3-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O/c1-11(2,3)10(16)15-8-4-7(12)6-14-9(8)5-13/h4,6H,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMYOXVZGMRZGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(N=CC(=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101206375
Record name N-(5-Bromo-2-cyano-3-pyridinyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101206375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246088-44-7
Record name N-(5-Bromo-2-cyano-3-pyridinyl)-2,2-dimethylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246088-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Bromo-2-cyano-3-pyridinyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101206375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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